Methyl 7-(1-methylpyrazol-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate
Description
Methyl 7-(1-methylpyrazol-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is a complex heterocyclic compound that has garnered interest in various fields of scientific research
Properties
Molecular Formula |
C13H12N4O4S2 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl 7-(1-methylpyrazol-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C13H12N4O4S2/c1-17-5-4-7(16-17)9-10-8(22-11(9)12(18)21-2)6-14-13(15-10)23(3,19)20/h4-6H,1-3H3 |
InChI Key |
IBWANUNWJFPPSS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2=C(SC3=CN=C(N=C32)S(=O)(=O)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(1-methylpyrazol-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Construction of the Thieno[3,2-d]pyrimidine Core: This step involves the condensation of the pyrazole derivative with a thieno[3,2-d]pyrimidine precursor, often using a Lewis acid catalyst such as Yb(OTf)3 in THF under reflux conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation reactions using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester, typically using methanol and a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(1-methylpyrazol-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) to modify the functional groups.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at 0°C to room temperature.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Amines or thiols in the presence of a base like sodium hydride (NaH) in THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like amines or thiols .
Scientific Research Applications
Methyl 7-(1-methylpyrazol-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting CDK2, which is relevant in cancer treatment.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential biological activities.
Material Science: The unique structure of the compound makes it suitable for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 7-(1-methylpyrazol-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with molecular targets such as CDK2/cyclin A2. The compound inhibits the activity of CDK2, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the alteration of cell cycle progression and induction of apoptosis through the inhibition of key regulatory proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also investigated as kinase inhibitors.
Thiazolopyrimidine Derivatives: These compounds have a thiazole ring instead of a pyrazole ring and exhibit similar biological activities.
Pyrido[3,4-d]pyrimidine Derivatives: These compounds have a pyridine ring fused to the pyrimidine core and are studied for their therapeutic potential.
Uniqueness
Methyl 7-(1-methylpyrazol-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
